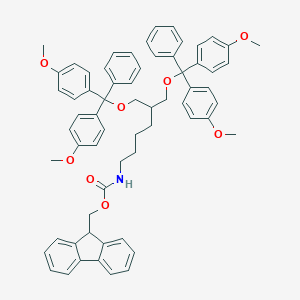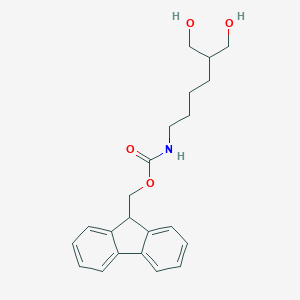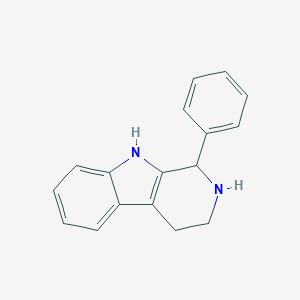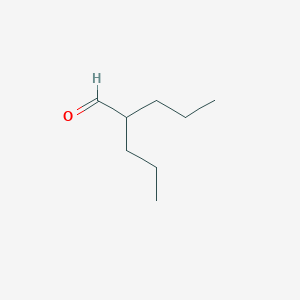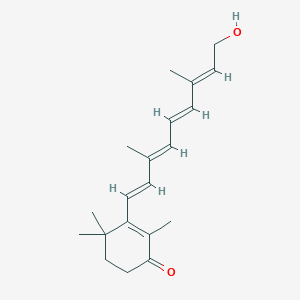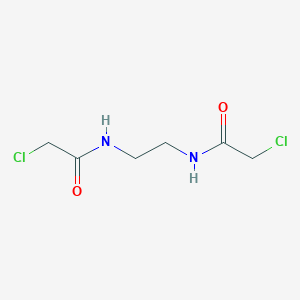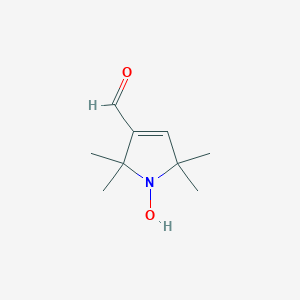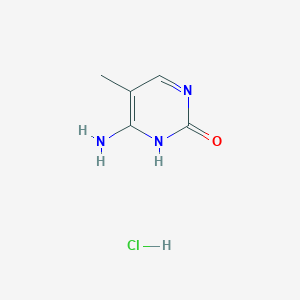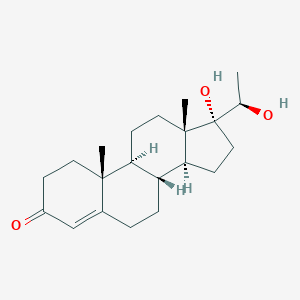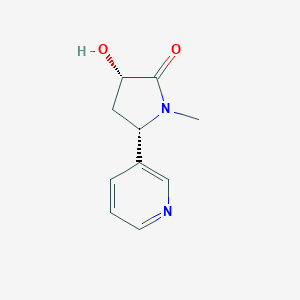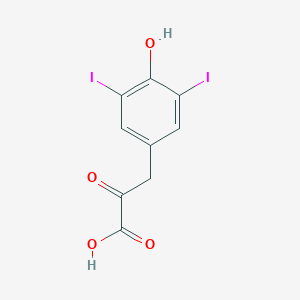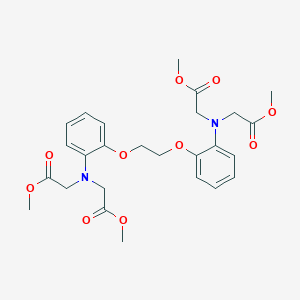
N,N-Dimethyl-4-nitroaniline
Descripción general
Descripción
N,N-Dimethyl-4-nitroaniline is an aromatic intermediate used in the experimental and theoretical study of the structure of its derivatives as model compounds for non-linear optical organic materials . It is used for the detection of singlet oxygen .
Molecular Structure Analysis
N,N-Dimethyl-4-nitroaniline has a molecular formula of C8H10N2O2 . It is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure .Chemical Reactions Analysis
N,N-Dimethyl-4-nitroaniline is used for the detection of singlet oxygen. Singlet oxygen reacts with imidazole and thereby bleaches N,N-Dimethyl-4-nitroaniline via oxidation .Physical And Chemical Properties Analysis
N,N-Dimethyl-4-nitroaniline has a density of 1.2±0.1 g/cm3, a boiling point of 287.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.1±0.3 cm3, a polar surface area of 49 Å2, and a molar volume of 139.3±3.0 cm3 .Aplicaciones Científicas De Investigación
Piezoelectric Applications
N,N-Dimethyl-4-nitroaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal that crystallizes in an acentric structure . It has been used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-Dimethyl-4-nitroaniline nanocrystals . These composite fibers display an extraordinarily high piezoelectric output response , making them promising for applications in energy harvesting through the piezoelectric effect .
Optical Applications
The same composite fibers mentioned above also show solid-state blue fluorescence , which is important for emission applications . The long lifetime decay (147 ns) of the fluorescence makes N,N-Dimethyl-4-nitroaniline a suitable material for potential applications in the field of telecommunications, optical data storage, and information processing .
Thermodynamic Studies
N,N-Dimethyl-4-nitroaniline has been used in experimental studies aiming to determine several thermodynamic properties of fusion and sublimation . The vapor pressures of the crystalline phase of N,N-Dimethyl-4-nitroaniline were measured over a certain temperature range , and the standard molar enthalpy, entropy, and Gibbs energy of sublimation were calculated .
Phase Transition Studies
The compound has been used in studies focused on the non-linear optical (NLO) characteristics of chromophores . The phase transitions properties of N,N-Dimethyl-4-nitroaniline have been studied, and it was determined that its volatility is greatly conditioned by enthalpic factors .
Non-linear Optical Organic Materials
N,N-Dimethyl-4-nitroaniline is commonly used as a reference in studies focused on the non-linear optical (NLO) characteristics of chromophores . It is used in the experimental and theoretical study of the structure of N,N-Dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .
Aromatic Intermediate
N,N-Dimethyl-4-nitroaniline is used as an aromatic intermediate . This means it is used in the synthesis of other complex organic compounds .
Mecanismo De Acción
Target of Action
The primary target of N,N-Dimethyl-4-nitroaniline is singlet oxygen . Singlet oxygen is a high-energy form of oxygen, and it plays a crucial role in various biochemical and physiological processes.
Mode of Action
N,N-Dimethyl-4-nitroaniline interacts with its target, singlet oxygen, through a process known as oxidation . This interaction results in the bleaching of N,N-Dimethyl-4-nitroaniline .
Biochemical Pathways
The interaction of N,N-Dimethyl-4-nitroaniline with singlet oxygen is part of a broader biochemical pathway involving the generation and detection of singlet oxygen . The oxidation of N,N-Dimethyl-4-nitroaniline leads to a reduction in its absorption at 438nm , indicating the presence of singlet oxygen.
Result of Action
The primary result of the action of N,N-Dimethyl-4-nitroaniline is the detection of singlet oxygen . The compound’s oxidation and subsequent reduction in absorption at 438nm serve as a marker for the presence of singlet oxygen .
Safety and Hazards
N,N-Dimethyl-4-nitroaniline may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye .
Direcciones Futuras
N,N-Dimethyl-4-nitroaniline is a promising compound for potential applications in the field of telecommunications, optical data storage, and information processing due to its significant bathochromic shift that enables the analysis of electrostatic interactions between the molecule and the surrounding medium .
Propiedades
IUPAC Name |
N,N-dimethyl-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9(2)7-3-5-8(6-4-7)10(11)12/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJAIOCKFIORVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059209 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-nitroaniline | |
CAS RN |
100-23-2 | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9815 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, N,N-dimethyl-4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-dimethyl-4-nitroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.575 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N-Dimethyl-4-nitroaniline | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H347TX7J9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and spectroscopic data for N,N-Dimethyl-4-nitroaniline?
A: N,N-Dimethyl-4-nitroaniline has the molecular formula C8H10N2O2 and a molecular weight of 166.18 g/mol. Spectroscopically, it exhibits a characteristic UV-Vis absorption band sensitive to solvent polarity, with significant solvatochromic behavior observed in various solvents, including lithium perchlorate-diethyl ether solutions. []
Q2: What are the potential applications of N,N-Dimethyl-4-nitroaniline in material science?
A: DMNA has been explored for its potential in holographic data storage applications due to its photoreactivity. Studies have shown that incorporating DMNA into polymer matrices like PMMA/PQ significantly enhances the diffraction efficiency and dynamic range of the material, making it suitable for high-capacity optical storage. [, ] Additionally, its piezoelectric properties have been utilized in developing highly aligned electrospun fibers with embedded DMNA nanocrystals. [] These composite fibers exhibit a high piezoelectric output response, making them promising for energy harvesting applications. []
Q3: How does N,N-Dimethyl-4-nitroaniline perform under high pressure and supercritical conditions?
A: Studies utilizing N,N-Dimethyl-4-nitroaniline as a solvatochromic probe have determined the Kamlet-Taft solvent parameters (π) of high pressure and supercritical water. [] Results showed a linear relationship between π and water density, except near the critical region, indicating local density augmentation around the molecule. []
Q4: What is the role of N,N-Dimethyl-4-nitroaniline in photochemistry and polymerization?
A: N,N-Dimethyl-4-nitroaniline acts as a photosensitizer in the presence of N,N-dimethylaniline, forming a new bimolecular photoinitiation system for polymerization. [] This system exhibits higher efficiency and lower initiator consumption compared to traditional bifunctional ketones. [] Research also highlights the use of laser-assisted photochemistry with N,N-Dimethyl-4-nitroaniline as a polymerization initiator. []
Q5: How is computational chemistry used to study N,N-Dimethyl-4-nitroaniline?
A: Computational methods like density functional theory (DFT) have been employed to calculate the first hyperpolarizabilities of DMNA and its derivatives, offering insights into their nonlinear optical properties. [] Furthermore, QM/MM simulations, incorporating polarizable force fields, have helped understand the impact of solvent electronic polarization on DMNA's charge transfer excitation, contributing to the understanding of its solvatochromic behavior. []
Q6: What is known about the stability of N,N-Dimethyl-4-nitroaniline?
A: While specific stability data for DMNA is limited in the provided research, its thermal properties, including enthalpy of fusion and sublimation, have been investigated. [] This information is crucial for understanding its behavior under various processing conditions.
Q7: Are there any environmental concerns associated with N,N-Dimethyl-4-nitroaniline?
A: Research on the photocatalytic degradation of methyl orange using layered black phosphorus revealed N,N-Dimethyl-4-nitroaniline as one of the degradation products. [] This finding suggests potential pathways for DMNA degradation in environmental remediation processes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

